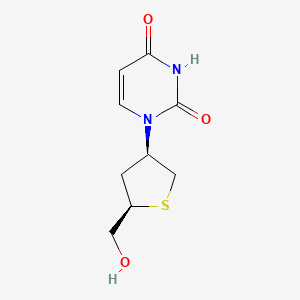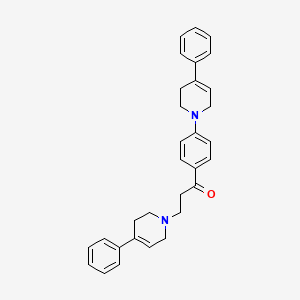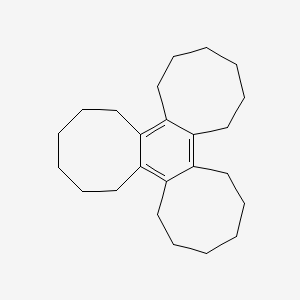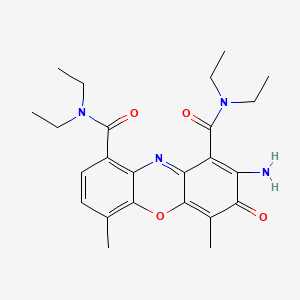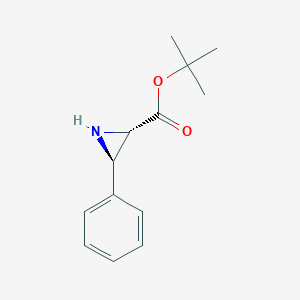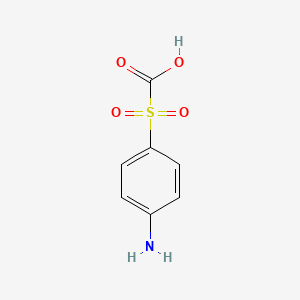
(4-Aminophenyl)sulfanecarboxylic acid dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminophenyl)sulfanecarboxylic acid dioxide is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an amino group attached to a phenyl ring, a sulfanecarboxylic acid group, and a dioxide moiety. This compound is of interest due to its potential antimicrobial properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)sulfanecarboxylic acid dioxide typically involves the reaction of 4-aminophenol with sulfanecarboxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Aminophenyl)sulfanecarboxylic acid dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the dioxide moiety to a sulfide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Aminophenyl)sulfanecarboxylic acid dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics and studying bacterial resistance mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (4-Aminophenyl)sulfanecarboxylic acid dioxide exerts its effects involves interactions with cellular components. The amino group can form hydrogen bonds with biological molecules, while the sulfanecarboxylic acid group can interact with enzymes and proteins. These interactions can disrupt cellular processes, leading to antimicrobial effects. The compound may also interfere with metabolic pathways, inhibiting the growth and proliferation of microorganisms.
Vergleich Mit ähnlichen Verbindungen
(4-Aminophenyl)sulfanecarboxylic acid: Lacks the dioxide moiety but shares similar structural features.
(4-Aminophenyl)sulfonic acid: Contains a sulfonic acid group instead of a sulfanecarboxylic acid group.
(4-Aminophenyl)thiocarboxylic acid: Features a thiocarboxylic acid group in place of the sulfanecarboxylic acid group.
Uniqueness: (4-Aminophenyl)sulfanecarboxylic acid dioxide is unique due to the presence of both the amino group and the sulfanecarboxylic acid dioxide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6336-67-0 |
|---|---|
Molekularformel |
C7H7NO4S |
Molekulargewicht |
201.20 g/mol |
IUPAC-Name |
(4-aminophenyl)sulfonylformic acid |
InChI |
InChI=1S/C7H7NO4S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4H,8H2,(H,9,10) |
InChI-Schlüssel |
PVTKQEANFIMURH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


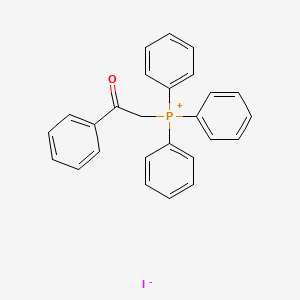
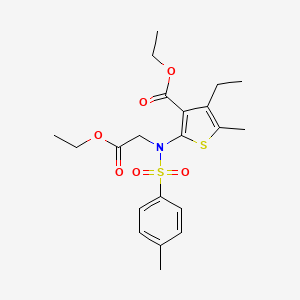
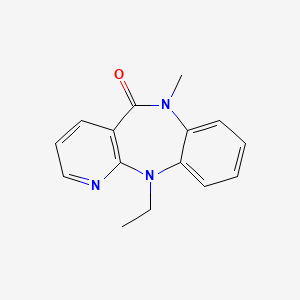
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
